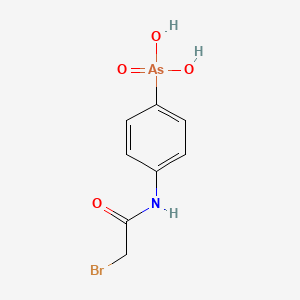
4-(2-bromoacetylamino)benzenearsonic acid
Overview
Description
4-(2-bromoacetylamino)benzenearsonic acid, also known by its chemical name 4-Bromo-2-nitrobenzenamine, is an organic compound with the molecular formula C6H5BrN2O2. It is a derivative of aniline, where the amino group is substituted with a bromine atom and a nitro group. This compound is of interest due to its applications in various chemical reactions and its potential use in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-nitrobenzenamine typically involves the nitration of 4-bromoaniline. The process begins with the bromination of aniline to produce 4-bromoaniline, which is then subjected to nitration using a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions must be carefully controlled to ensure the selective nitration at the desired position on the aromatic ring.
Industrial Production Methods
In an industrial setting, the production of 4-Bromo-2-nitrobenzenamine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The bromination and nitration steps are carried out in sequence, followed by purification processes such as recrystallization or distillation to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-nitrobenzenamine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.
Substitution: The bromine atom can be substituted with other nucleophiles in reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under specific conditions.
Common Reagents and Conditions
Reduction: Iron powder and hydrochloric acid, or hydrogen gas with a palladium catalyst.
Substitution: Boronic acids, palladium catalysts, and bases such as potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products Formed
Reduction: 4-Bromo-1,2-phenylenediamine.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Oxidation: Nitroso or nitro derivatives of the original compound.
Scientific Research Applications
4-Bromo-2-nitrobenzenamine has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-2-nitrobenzenamine depends on its specific application. In biological systems, it may interact with cellular components such as enzymes or receptors, leading to various biological effects. The nitro group can undergo reduction to form reactive intermediates that can interact with DNA or proteins, potentially leading to antimicrobial or anticancer activities.
Comparison with Similar Compounds
4-Bromo-2-nitrobenzenamine can be compared with other similar compounds such as:
4-Chloro-2-nitrobenzenamine: Similar structure but with a chlorine atom instead of bromine. It may exhibit different reactivity and biological activities.
2-Nitroaniline: Lacks the bromine substituent, leading to different chemical properties and reactivity.
4-Bromoaniline: Lacks the nitro group, resulting in different chemical behavior and applications.
Properties
CAS No. |
51146-91-9 |
|---|---|
Molecular Formula |
C8H9AsBrNO4 |
Molecular Weight |
337.99 g/mol |
IUPAC Name |
[4-[(2-bromoacetyl)amino]phenyl]arsonic acid |
InChI |
InChI=1S/C8H9AsBrNO4/c10-5-8(12)11-7-3-1-6(2-4-7)9(13,14)15/h1-4H,5H2,(H,11,12)(H2,13,14,15) |
InChI Key |
VATIUZAZSWNDAM-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NC(=O)CBr)[As](=O)(O)O |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CBr)[As](=O)(O)O |
Synonyms |
N-(bromoacetyl)-4-arsanilic acid N-(bromoacetyl)-para-arsanilic acid NBAAA p-bromoacetylarsanilic acid |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details















Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














